4-Methoxypyrimidine-5-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxypyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-10-6-5(3-9)2-7-4-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPUGGPMHMCQCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133731-61-0 | |
| Record name | 4-methoxypyrimidine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation Mechanisms of 4 Methoxypyrimidine 5 Carbaldehyde
Reactivity of the Aldehyde Functionality at C-5
The aldehyde group at the C-5 position of the pyrimidine (B1678525) ring is a key site for a variety of chemical transformations, including oxidation, reduction, and condensation reactions.
Oxidation Reactions to Carboxylic Acid Derivatives
The aldehyde group of 4-Methoxypyrimidine-5-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 4-Methoxypyrimidine-5-carboxylic acid. chemsrc.com This transformation is a fundamental reaction in organic chemistry and can be achieved using various oxidizing agents.
| Oxidizing Agent | Product | Reference |
| Not specified in abstracts | 4-Methoxypyrimidine-5-carboxylic acid | chemsrc.com |
While specific reagents for the oxidation of this compound are not detailed in the provided search results, the synthesis of related pyrimidine carboxylic acids has been documented. For instance, the synthesis of 4-hydroxy-5-pyrimidine carboxylic acid derivatives has been described, involving steps like pH adjustment with hydrochloric acid to precipitate the product. prepchem.com
Reduction Reactions to Alcohol Derivatives
The aldehyde functionality can be reduced to a primary alcohol, (4-methoxypyrimidin-5-yl)methanol. This reduction is typically accomplished using hydride-based reducing agents. Common reagents for the reduction of aldehydes to alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org NaBH₄ is often preferred due to its milder nature and ease of handling. libretexts.org
| Reducing Agent | Product | Reference |
| Sodium Borohydride (NaBH₄) | (4-methoxypyrimidin-5-yl)methanol | libretexts.org |
| Lithium Aluminum Hydride (LiAlH₄) | (4-methoxypyrimidin-5-yl)methanol | libretexts.org |
The general principle involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the aldehyde, followed by protonation to yield the alcohol.
Condensation Reactions and Imine Formation
The aldehyde group of this compound is an excellent electrophile, making it susceptible to condensation reactions with various nucleophiles.
The Claisen-Schmidt condensation is a classic method for the synthesis of chalcones, which are α,β-unsaturated ketones. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. wikipedia.orgresearchgate.net In the context of this compound, it can react with acetophenones in the presence of a base, such as potassium hydroxide (B78521) (KOH) in ethanol (B145695), to yield pyrimidine-containing chalcones. researchgate.net
The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the chalcone. The use of ultrasound has been shown to enhance reaction times and yields in some cases. researchgate.net
| Reactant | Catalyst | Product | Reference |
| Acetophenone | KOH/Ethanol | Pyrimidine-containing chalcone | researchgate.net |
This compound can undergo cyclocondensation reactions with various nitrogen-containing nucleophiles to form fused heterocyclic systems. For example, chalcones derived from this aldehyde can react with urea (B33335) to produce thiophene-bearing pyrimidine derivatives. pnrjournal.com These reactions are valuable for the construction of complex molecular architectures with potential biological activities.
Reactivity of the Methoxy (B1213986) Group at C-4
The methoxy group at the C-4 position of the pyrimidine ring can also participate in chemical transformations, primarily through nucleophilic substitution or rearrangement reactions.
Studies on related 4-methoxypyrimidine (B1296667) derivatives have shown that the methoxy group can undergo thermal rearrangement. For instance, 4-methoxy-5-phenylpyrimidine can rearrange upon heating in triethylamine (B128534) to give the corresponding N-methyl-4-oxopyrimidine. rsc.org This rearrangement is believed to proceed through an intermolecular and ionic mechanism. rsc.org It is plausible that this compound could undergo similar rearrangements under appropriate conditions.
Furthermore, the methoxy group can potentially be displaced by strong nucleophiles, although this reactivity is not explicitly detailed for the title compound in the provided search results.
Hydrolysis of the Methoxy Group
The methoxy group at the C4 position of the pyrimidine ring can undergo hydrolysis, typically under acidic conditions, to yield the corresponding 4-hydroxypyrimidine (B43898) derivative, which exists in equilibrium with its more stable tautomeric form, pyrimidin-4(3H)-one. Studies on related methoxypyrimidines have shown that this transformation can be achieved by heating with strong mineral acids, such as sulfuric acid. acs.org For instance, the degradation of 2-phenylsulfonimido-4-methoxypyrimidine with 65% sulfuric acid at 140°C results in the formation of uracil, demonstrating the cleavage of the ether linkage. acs.org This acid-catalyzed hydrolysis likely proceeds via protonation of a ring nitrogen, which further activates the C4 position towards nucleophilic attack by water. The subsequent elimination of methanol (B129727) leads to the final product.
Nucleophilic Substitution of the Methoxy Group
While the methoxy group is generally considered a poorer leaving group than halogens, its displacement by other nucleophiles is possible under certain conditions, particularly on an electron-deficient ring like pyrimidine. The reactivity depends on the strength of the nucleophile and the presence of other activating groups on the ring. For example, in the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, an excess of sodium methoxide (B1231860) can displace both the chlorine at C4 and the methylthio group at C2, resulting in a dimethoxy derivative. rsc.org This indicates that an alkoxide can act as a nucleophile to displace other groups. Conversely, the methoxy group itself can be displaced. While direct examples on this compound are scarce in the provided literature, the general principles of nucleophilic aromatic substitution (SNAr) suggest that strong nucleophiles could potentially replace the methoxy group, although more forcing conditions might be required compared to the substitution of a halogen at the same position.
Reactivity of the Pyrimidine Ring Nitrogens and Ring System
The pyrimidine ring is classified as a π-deficient heterocycle. wikipedia.org The presence of two electronegative nitrogen atoms reduces the electron density of the ring, making it susceptible to nucleophilic attack but resistant to electrophilic substitution. wikipedia.orgbhu.ac.in This π-deficiency is most pronounced at the C2, C4, and C6 positions. wikipedia.org
The ring nitrogens play a crucial role in the reactivity of pyrimidine:
Basicity: Compared to pyridine (B92270) (pKa = 5.30), pyrimidine is a much weaker base (pKa = 1.23) because the second nitrogen atom further withdraws electron density. wikipedia.orgbhu.ac.in Protonation or alkylation generally occurs at only one of the nitrogen atoms. wikipedia.org
Activation for Nucleophilic Attack: The nitrogen atoms facilitate nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate (a Meisenheimer-like complex) through resonance. stackexchange.com This stabilization lowers the activation energy of the reaction. stackexchange.com
Electrophilic Substitution: Electrophilic attack on the unsubstituted pyrimidine ring is difficult. bhu.ac.in However, the presence of electron-donating groups can activate the ring. When substitution does occur, it is directed to the C5 position, which is the least electron-deficient. wikipedia.orgresearchgate.net
Quaternization of one of the ring nitrogens significantly enhances the electrophilicity of the pyrimidine ring, making it much more reactive towards nucleophiles, even allowing for ring-transformation reactions under mild conditions. wur.nl
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrimidine-5-carbaldehyde (B119791) Derivatives
The introduction of halogen atoms, typically chlorine, at the C2 and C4 positions of the pyrimidine ring dramatically increases its reactivity towards nucleophiles. These halogenated pyrimidines are key intermediates in the synthesis of a wide array of functionalized pyrimidine derivatives. The presence of an electron-withdrawing group, such as the carbaldehyde group at C5, further activates the ring system for SNAr reactions.
Studies on analogous compounds, like 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), show that the chloro groups can be readily displaced by various nucleophiles, including amines (amination) and alkoxides (solvolysis), under relatively mild conditions. mdpi.comrawdatalibrary.net The two nitrogen atoms of the pyrimidine ring stabilize the anionic intermediate formed during the nucleophilic attack, thereby increasing the reaction's feasibility. mdpi.com
Regioselectivity of SNAr Reactions on Pyrimidine Rings
Regioselectivity is a critical aspect of SNAr reactions on di- or poly-substituted pyrimidines. For 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position. wuxiapptec.com This selectivity can be rationalized using frontier molecular orbital (FMO) theory, which often shows that the lowest unoccupied molecular orbital (LUMO) has its largest coefficient on the C4 carbon, making it the most electrophilic site. stackexchange.com Drawing the resonance structures of the Meisenheimer intermediate also reveals that attack at C4 leads to a more stabilized intermediate. stackexchange.com
However, the substitution pattern on the pyrimidine ring can significantly influence this regioselectivity.
Electron-donating groups at C6 can reverse the selectivity, favoring substitution at the C2 position. wuxiapptec.com
Electron-withdrawing groups at C5, such as a cyano or the carbaldehyde group in the context of this article, typically reinforce the inherent preference for C4 substitution. nih.gov
Steric hindrance from a bulky substituent at C5 can also affect the C4/C2 selectivity. wuxiapptec.com
In some cases, such as with 2-MeSO₂-4-chloropyrimidine, the regioselectivity is dependent on the nucleophile. Amines attack at C4, whereas alkoxides selectively attack at C2, a phenomenon that has been explained by the formation of a hydrogen-bonded complex between the alkoxide and the MeSO₂ group, which directs the attack to the proximate C2 position. wuxiapptec.comwuxiapptec.com
Table 1: Regioselectivity of SNAr on Substituted Dichloropyrimidines
| Substituent at C5/C6 | Nucleophile | Primary Position of Attack | Reference |
|---|---|---|---|
| H | Amines | C4 | wuxiapptec.com |
| Electron-withdrawing group (e.g., -CN, -CHO) | Secondary Amines | C4 | nih.gov |
| Electron-withdrawing group (e.g., -CN, -CHO) | Tertiary Amines | C2 | nih.gov |
| Electron-donating group (e.g., -OMe, -NHMe) at C6 | Amines | C2 | wuxiapptec.com |
Influence of Reaction Conditions on SNAr Outcomes and Product Distribution
The outcome of SNAr reactions on halogenated pyrimidines is highly dependent on the specific reaction conditions employed. Factors such as the solvent, the nature of the base, and the temperature can dramatically influence product distribution and yield. mdpi.com
Solvent: The choice of solvent is crucial. While dipolar aprotic solvents like DMF or DMSO are commonly used, alcohols can also serve as solvents. acsgcipr.org However, in the presence of a base, alcoholic solvents can generate alkoxide ions, leading to competitive solvolysis reactions where the solvent itself acts as a nucleophile. mdpi.com For example, reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde in ethanol with sodium hydroxide led to the formation of ethoxy-substituted products. mdpi.com The use of deep eutectic solvents (DES) has also been explored to control regioselectivity. researchgate.net
Base: The type and amount of base can alter the reaction pathway. In the amination of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, using triethylamine (TEA) in refluxing ethanol led to the expected mono-aminated product. mdpi.com However, increasing the alkalinity by using a stronger base like NaOH can promote side reactions such as solvolysis. mdpi.com
Nucleophile: The nature of the nucleophile itself dictates the product. A fascinating example is the reaction of 5-substituted-2,4-dichloropyrimidines with tertiary amines. Instead of simple substitution, this leads to a C2-aminated product via an in situ N-dealkylation of an intermediate, reversing the usual C4 selectivity observed with secondary amines. nih.gov
These findings underscore the importance of carefully controlling reaction parameters to achieve the desired substitution product on a complex pyrimidine scaffold.
Advanced Reaction Mechanism Elucidation
Modern computational chemistry has become an indispensable tool for understanding the intricate mechanisms of SNAr reactions on pyrimidine systems. Quantum mechanics (QM) calculations, particularly using Density Functional Theory (DFT), provide deep insights into reaction pathways, transition states, and the factors governing reactivity and selectivity. researchgate.netacs.org
Key computational approaches include:
LUMO Analysis: The energy and distribution of the Lowest Unoccupied Molecular Orbital (LUMO) are often calculated to predict the most likely site of nucleophilic attack. wuxiapptec.comwuxibiology.com A larger LUMO lobe on a particular carbon atom indicates a higher electrophilicity and greater susceptibility to attack. stackexchange.com If the energy gap between the LUMO and the next orbital (LUMO+1) is small, both may need to be considered to predict the outcome accurately. wuxiapptec.comwuxiapptec.com
Transition State Calculation: By modeling the entire reaction energy profile, chemists can calculate the activation energies for competing pathways. wuxiapptec.comwuxiapptec.com The pathway with the lower activation energy barrier is the kinetically favored one. This method is more robust than simple LUMO analysis, especially when subtle electronic or steric effects determine the outcome. wuxibiology.com For example, calculations have shown how hydrogen bonding can lower the energy of one transition state over another, thereby controlling regioselectivity. wuxiapptec.comwuxiapptec.com
Concerted vs. Stepwise Mechanisms: While the classical SNAr mechanism involves a two-step addition-elimination process via a stable Meisenheimer intermediate, recent computational and experimental studies have provided evidence that many SNAr reactions may proceed through a concerted (cSNAr) mechanism, where bond formation and bond cleavage occur in a single step. acs.orgnih.gov DFT calculations are crucial for distinguishing between these mechanistic pathways by searching for stable intermediates along the reaction coordinate. acs.orgresearchgate.net
These advanced methods allow for a more objective and predictive understanding of complex reactions, moving beyond intuitive chemical reasoning to a quantitative analysis of the factors at play. wuxiapptec.comchemrxiv.org
Analysis of Resonance Stabilization in Reaction Intermediates
Resonance plays a critical role in stabilizing intermediates formed during reactions involving this compound. The delocalization of electrons across the pyrimidine ring and the substituent groups can significantly lower the energy of transition states and intermediates, thereby influencing reaction pathways and rates.
A key reaction pathway for aldehydes is nucleophilic addition to the carbonyl carbon. In the case of this compound, the intermediate formed, a tetrahedral alkoxide, is stabilized by resonance. The negative charge on the oxygen atom can be delocalized into the pyrimidine ring, a phenomenon enhanced by the electron-withdrawing nature of the nitrogen atoms within the ring.
Key Resonance Contributors for the Intermediate of Nucleophilic Addition:
| Resonance Structure | Description |
| I | The initial tetrahedral alkoxide intermediate. |
| II | Delocalization of the negative charge onto the C5 position of the pyrimidine ring. |
| III | Further delocalization of the negative charge to the nitrogen at position 1. |
| IV | Delocalization of the negative charge to the nitrogen at position 3. |
This delocalization spreads the negative charge over several atoms, leading to a more stable intermediate compared to a similar intermediate where such resonance is not possible. The methoxy group at the C4 position, being an electron-donating group, can also participate in resonance, further influencing the electron distribution within the ring and affecting the stability of intermediates.
Role of Proton Transfer Processes in Pyrimidine Reactivity
Proton transfer is a fundamental step in many reactions of pyrimidine derivatives, often acting as a catalyst or a key step in the reaction mechanism. youtube.com The nitrogen atoms of the pyrimidine ring are basic and can be protonated by acids. In this compound, the two nitrogen atoms (N1 and N3) are potential sites for protonation.
The basicity of these nitrogen atoms is modulated by the electronic effects of the substituents. The electron-donating methoxy group at C4 increases the electron density in the ring, enhancing the basicity of the nitrogen atoms. Conversely, the electron-withdrawing carbaldehyde group at C5 decreases it. Computational studies on similar pyrimidine systems have shown that the proton affinity can vary significantly between the different nitrogen atoms based on the substitution pattern. acs.org
Protonation of a ring nitrogen can activate the molecule towards certain reactions. For instance, in an acid-catalyzed nucleophilic addition to the aldehyde, protonation of the carbonyl oxygen is a key step. However, protonation of a ring nitrogen can also occur, which would further polarize the C=O bond and enhance the electrophilicity of the carbonyl carbon.
Proton transfer is also crucial in the final steps of many reactions. For example, after a nucleophile adds to the carbonyl group to form an alkoxide intermediate, a proton transfer step is required to yield the final neutral alcohol product. The source of this proton can be a solvent molecule or a conjugate acid present in the reaction mixture.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. core.ac.uk It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.
For this compound, the nature and energy of its HOMO and LUMO are determined by its substituents:
HOMO : The HOMO is likely to have significant contributions from the electron-rich parts of the molecule, namely the methoxy group and the nitrogen atoms of the pyrimidine ring. In reactions where this compound acts as a nucleophile, it will be the HOMO that interacts with the LUMO of the electrophile.
LUMO : The LUMO, on the other hand, will be primarily located on the electron-deficient parts of the molecule. The carbaldehyde group, being a strong electron-withdrawing group, will have a large coefficient in the LUMO. The pyrimidine ring itself also contributes significantly to the LUMO. In reactions where the molecule acts as an electrophile, such as in nucleophilic additions to the carbonyl group, the LUMO will interact with the HOMO of the nucleophile.
The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of both electron-donating (methoxy) and electron-withdrawing (carbaldehyde) groups on the pyrimidine ring likely results in a relatively small HOMO-LUMO gap, suggesting that the molecule is quite reactive.
Predicted FMO Characteristics and Reactivity:
| Molecular Orbital | Primary Location of Electron Density | Predicted Role in Reactions |
| HOMO | Methoxy group, Pyrimidine ring nitrogens | Acts as a nucleophile in reactions with strong electrophiles. |
| LUMO | Carbaldehyde group, Pyrimidine ring carbons | Acts as an electrophile, particularly at the carbonyl carbon, in reactions with nucleophiles. |
This FMO analysis predicts that the most favorable site for nucleophilic attack is the carbonyl carbon of the aldehyde group, a prediction that aligns with the known reactivity of aldehydes.
4 Methoxypyrimidine 5 Carbaldehyde As a Key Synthetic Intermediate
Scaffold for the Construction of Fused Heterocyclic Systems
The strategic placement of the aldehyde group at the 5-position of the 4-methoxypyrimidine (B1296667) core allows for a variety of cyclization reactions, leading to the formation of fused polycyclic heteroaromatic systems.
Synthesis of Pyrido[2,3-d]pyrimidines via Friedländer-Type Reactions
The Friedländer annulation is a classic and efficient method for the synthesis of quinolines and their heterocyclic analogues, such as pyrido[2,3-d]pyrimidines. This reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. In the context of 4-methoxypyrimidine-5-carbaldehyde, the pyrimidine (B1678525) ring itself can be considered the "aryl" component, although its reactivity is modulated by the nitrogen atoms.
While direct examples of Friedländer-type reactions starting specifically from this compound are not extensively detailed in the available literature, the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones from various 4-aminopyrimidine-5-carbaldehyde (B100492) derivatives provides a strong precedent. nih.gov In these analogous reactions, the amino group at the 4-position of the pyrimidine ring condenses with an active methylene compound, such as an ester or a malonate derivative, to construct the fused pyridine (B92270) ring. nih.gov The reaction is often catalyzed by either acid or base.
A general synthetic approach involves the reaction of a 4-aminopyrimidine-5-carbaldehyde with a ketone under conditions that promote cyclodehydration. The versatility of this method allows for the introduction of a wide range of substituents onto the newly formed pyridine ring, depending on the choice of the ketone reactant. Multicomponent reactions involving an aromatic aldehyde, an aminopyrimidine, and a source of active methylene groups have also been developed as a green and efficient route to pyrido[2,3-d]pyrimidine (B1209978) derivatives. orgchemres.orgresearchgate.netresearchgate.net
Formation of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are a class of compounds that are structurally analogous to purines and have garnered significant attention for their diverse biological activities. ekb.eg The synthesis of these fused systems can be achieved by reacting a suitably functionalized pyrimidine with a hydrazine (B178648) derivative.
This compound can serve as a key precursor for pyrazolo[3,4-d]pyrimidines. For instance, in patent literature, 4-amino-2-methoxypyrimidine-5-carbaldehyde (B1355197) is mentioned as a chemical compound, suggesting its utility in such synthetic transformations. In a typical reaction sequence, the aldehyde group of a pyrimidine-5-carbaldehyde (B119791) derivative reacts with hydrazine or a substituted hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization, often promoted by heating or the use of a catalyst, leads to the formation of the fused pyrazole (B372694) ring.
While specific protocols for this compound are not detailed, the synthesis of pyrazolo[3,4-d]pyrimidines from related pyrimidine-5-carbaldehydes, such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), has been reported. researchgate.net These reactions demonstrate the feasibility of employing the aldehyde functionality as a handle for constructing the pyrazole ring. The reaction conditions can often be tuned to control the regioselectivity of the cyclization, particularly when using substituted hydrazines.
Construction of Imidazole (B134444) and Triazole Derivatives
The aldehyde group of this compound is a versatile functional group for the construction of other five-membered heterocyclic rings, including imidazoles and triazoles.
The synthesis of imidazole derivatives can be achieved through various multicomponent reactions. For example, the reaction of an aldehyde, an amine, and a source of cyanide can lead to the formation of an α-aminonitrile, which can be a precursor to imidazoles. researchgate.net While direct application with this compound is not explicitly documented, the general reactivity of aldehydes in such transformations is well-established. Another approach involves the condensation of the aldehyde with a 1,2-diamine, followed by an oxidative cyclization to furnish the imidazole ring.
Triazole derivatives can be synthesized from pyrimidine precursors through several routes. One common method involves the conversion of a pyrimidine carbohydrazide, which can be derived from the corresponding ester or carboxylic acid, into a triazole ring through reaction with various one-carbon synthons. globalresearchonline.net Alternatively, the reaction of a pyrimidine aldehyde with a hydrazide followed by oxidative cyclization can yield triazolo-fused systems. The synthesis of triazole-pyrimidine analogues has been reported starting from 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde, highlighting the utility of the aldehyde group in constructing the triazole moiety. nih.gov
Synthesis of Epiminopyrimido[4,5-b]azepines and Related Systems
The construction of seven-membered azepine rings fused to a pyrimidine core represents a significant synthetic challenge. While the synthesis of pyrimido[4,5-b]-1,4-benzoxazepines and related tricyclic systems has been explored as inhibitors of EGFR tyrosine kinase, specific methods for the synthesis of epiminopyrimido[4,5-b]azepines from pyrimidine aldehydes are not well-documented in the surveyed literature. nih.gov
Building Block for Diverse Pyrimidine Derivatives
Beyond its use in the construction of fused rings, the aldehyde group of this compound is susceptible to a variety of chemical transformations, allowing for its conversion into other functional groups and the synthesis of a wide range of substituted pyrimidines.
Introduction of Amino, Thiol, and Alkoxide Substituents via Nucleophilic Addition
The carbonyl carbon of the aldehyde group in this compound is electrophilic and readily undergoes nucleophilic addition reactions. libretexts.orgunizin.org This reactivity provides a direct route for the introduction of various substituents.
Nucleophilic Addition of Amines: Primary amines add to the aldehyde to form an intermediate carbinolamine, which can then dehydrate to yield an imine (Schiff base). unizin.orglibretexts.orglibretexts.orgucalgary.capressbooks.pub This reaction is typically reversible and is often catalyzed by acid. The resulting imine can be a stable product or can be further reduced to a secondary amine. Secondary amines react similarly to form enamines. This reaction is fundamental for introducing nitrogen-containing substituents.
Nucleophilic Addition of Thiols: Thiols are potent nucleophiles and readily add to aldehydes to form hemithioacetals. cas.cn In the presence of an excess of the thiol and an acid catalyst, a stable thioacetal can be formed. This reaction is useful for protecting the aldehyde group or for introducing sulfur-containing moieties into the molecule.
Nucleophilic Addition of Alkoxides: Alcohols, in the presence of an acid or base catalyst, add to aldehydes to form hemiacetals. Further reaction with another molecule of the alcohol leads to the formation of an acetal. This reaction is commonly used to protect the aldehyde functionality during subsequent synthetic steps. The equilibrium of this reaction can be controlled by the reaction conditions.
While these are general reactions of aldehydes, specific examples and detailed reaction conditions for this compound are not extensively reported in the scientific literature. However, the fundamental principles of nucleophilic addition to aldehydes are expected to apply to this compound.
Cross-Coupling Reactions for Aryl and Heteroaryl Linkages
Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon and carbon-heteroatom bonds, and the pyrimidine scaffold is an excellent substrate for these transformations. While the aldehyde group of this compound is not directly involved in these reactions, its precursor, a halogenated pyrimidine, would readily participate. The subsequent introduction of the aldehyde functionality, or the use of the aldehyde as a handle for further modification after coupling, underscores its importance. Key cross-coupling reactions applicable to pyrimidine systems include the Suzuki-Miyaura, Sonogashira, and Heck reactions.
The Suzuki-Miyaura coupling is widely used to form C-C bonds between a halogenated pyrimidine and an aryl or heteroaryl boronic acid. nih.gov This reaction is instrumental in creating biaryl structures, which are common motifs in pharmacologically active compounds. For instance, a chloro- or bromo-pyrimidine can be coupled with various boronic acids to introduce diverse substituents, enhancing molecular complexity and allowing for the fine-tuning of biological activity. nih.gov
The Sonogashira coupling facilitates the connection of a terminal alkyne with an aryl or vinyl halide, creating conjugated enynes and arylalkynes. hilarispublisher.com This reaction is carried out under mild conditions, often employing a palladium catalyst and a copper(I) co-catalyst. hilarispublisher.commdpi.com For a pyrimidine scaffold, this would involve coupling a halopyrimidine with an alkyne, introducing a rigid, linear linker that can be crucial for positioning functional groups to interact with biological targets.
The Heck reaction provides a method for the arylation or vinylation of alkenes. researchgate.net A halogenated pyrimidine can react with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond with high trans selectivity. researchgate.net This reaction opens pathways to a wide array of substituted pyrimidines with diverse side chains.
These reactions demonstrate the synthetic flexibility of the pyrimidine core, enabling the creation of complex aryl and heteroaryl linkages that are central to the development of new chemical entities.
Table 1: Overview of Key Cross-Coupling Reactions for Pyrimidine Scaffolds
| Reaction Name | Coupling Partners | Resulting Linkage | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Halopyrimidine + Aryl/Heteroaryl Boronic Acid | Pyrimidine-Aryl/Heteroaryl | Pd(PPh₃)₄ or PdCl₂(dppf), Base (e.g., Na₂CO₃, K₂CO₃) |
| Sonogashira | Halopyrimidine + Terminal Alkyne | Pyrimidine-Alkynyl | Pd(PPh₃)₂Cl₂ / CuI, Amine Base (e.g., Et₃N, DIPEA) |
| Heck | Halopyrimidine + Alkene | Pyrimidine-Alkenyl | Pd(OAc)₂, Phosphine Ligand, Base (e.g., Et₃N) |
Application in Medicinal Chemistry Scaffold Design
The pyrimidine ring is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. scialert.netnih.govnih.gov Its presence in the nucleobases of DNA and RNA provides a natural starting point for designing molecules that can interact with biological systems. scialert.netnih.gov this compound serves as an ideal starting material for building such scaffolds.
Design Principles for Pyrimidine-Based Scaffolds in Drug Discovery
The utility of the pyrimidine scaffold in drug design stems from several key principles:
Hydrogen Bonding Capability: The nitrogen atoms in the pyrimidine ring are excellent hydrogen bond acceptors, allowing them to form crucial interactions with amino acid residues in protein active sites, such as the hinge region of kinases. cambridgemedchemconsulting.com
Bioisosterism: The pyrimidine ring can act as a bioisostere for other aromatic rings like phenyl or pyridine. cambridgemedchemconsulting.com Introducing the nitrogen atoms can alter a molecule's polarity, solubility, and metabolic stability, often reducing CYP-mediated metabolism and improving pharmacokinetic properties. cambridgemedchemconsulting.comnih.gov
Structural Rigidity and Planarity: The aromatic nature of the pyrimidine ring provides a rigid scaffold, which helps to properly orient substituents in three-dimensional space to maximize binding with a target protein. This reduces the entropic penalty upon binding.
Tunable Substitution: The pyrimidine ring can be readily functionalized at multiple positions (2, 4, 5, and 6), allowing chemists to systematically modify its properties. mdpi.com This enables the creation of large, diverse libraries of compounds for screening and lead optimization. nih.gov
Integration into Inhibitor Scaffolds (e.g., kinase inhibitors, integrase inhibitors)
This compound is a versatile building block for various inhibitor types, particularly kinase and integrase inhibitors. The aldehyde group is a key reactive handle for integrating the pyrimidine core into larger, more complex molecules.
Kinase Inhibitors: The pyrimidine core is found in numerous FDA-approved kinase inhibitors. acs.orgnih.gov The nitrogen atoms of the pyrimidine often form hydrogen bonds with the kinase hinge region. Starting with this compound, the aldehyde can be transformed through reactions like reductive amination, Wittig reactions, or condensation to attach side chains that occupy other pockets of the ATP-binding site. This strategy has been used to develop inhibitors for kinases such as Janus kinases (JAKs), Aurora kinases, and Polo-like kinases (PLKs). nih.govnih.govnih.gov
Integrase Inhibitors: HIV integrase is another key target for which pyrimidine-based scaffolds have been developed. hilarispublisher.comresearchgate.net Many integrase inhibitors feature a metal-chelating pharmacophore, often a β-diketo acid moiety or a bioisostere. researchgate.net The pyrimidine scaffold can be elaborated from this compound to include these necessary functional groups, positioning them correctly to chelate the magnesium ions in the enzyme's active site and block viral DNA integration. researchgate.netnih.gov
Development of Lead Compounds from Pyrimidine Backbones through Synthetic Modification
The process of drug discovery rarely ends with the initial hit compound. Lead optimization is a critical phase where an initial active compound is synthetically modified to improve its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov The pyrimidine backbone derived from this compound is exceptionally well-suited for this process.
Starting with a pyrimidine-based lead, chemists can:
Modify the 5-position: The aldehyde at C5 can be converted into a wide range of other functional groups (alcohols, amines, imines, acids, nitriles), allowing for exploration of the structure-activity relationship (SAR) in the adjacent binding pocket. acs.org
Vary the 4-position: The methoxy (B1213986) group at C4 can be substituted with various amines or other nucleophiles via SNAr reactions, a common strategy in kinase inhibitor design. mdpi.com
Introduce Diversity via Cross-Coupling: If a halogen is present elsewhere on the ring, cross-coupling reactions (as described in 4.2.2) can be used to append a vast array of aryl and heteroaryl groups, systematically probing interactions with the target protein. mdpi.com
This iterative process of synthetic modification and biological testing allows for the refinement of a lead compound, potentially transforming a moderately active molecule into a clinical candidate. nih.gov
Role in Agrochemical and Specialty Chemical Synthesis
The utility of pyrimidine derivatives extends beyond medicine into the agrochemical sector. Many commercially successful herbicides and fungicides are based on the pyrimidine scaffold. frontiersin.orggsconlinepress.com The structural features that make pyrimidines effective in pharmaceuticals—their ability to interact with biological targets and their tunable synthetic chemistry—also make them effective in controlling pests and plant diseases.
Pyrimidine-based fungicides often work by inhibiting crucial enzymes in fungal pathogens, such as the NADH oxidoreductase in complex I of the respiratory chain. acs.org this compound can serve as a precursor to these active ingredients. For example, the aldehyde can be used to build side chains that enhance the molecule's uptake and translocation within the plant or improve its binding affinity to the target enzyme. acs.orgnih.gov
In herbicide design, pyrimidine derivatives are found in classes like the sulfonylureas, which inhibit the acetolactate synthase (ALS) enzyme in plants, blocking the biosynthesis of essential amino acids. nih.gov The synthesis of these complex molecules relies on functionalized pyrimidine intermediates. The aldehyde and methoxy groups on this compound provide orthogonal chemical handles for constructing these highly potent and selective herbicides. nih.gov Additionally, pyrimidine derivatives have been explored as corrosion inhibitors for metals, a key application in the field of specialty chemicals. academicjournals.org
Advanced Spectroscopic and Structural Elucidation of 4 Methoxypyrimidine 5 Carbaldehyde and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei.
The ¹H NMR (Proton NMR) spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 4-Methoxypyrimidine-5-carbaldehyde, the spectrum would be expected to show distinct signals for the aldehydic proton, the aromatic protons on the pyrimidine (B1678525) ring, and the protons of the methoxy (B1213986) group. The chemical shifts (δ) and coupling constants (J) would be key to assigning these protons.
However, a thorough search of scientific literature and chemical databases did not yield specific experimental ¹H NMR data for this compound.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would further differentiate between CH, CH₂, and CH₃ groups. The expected signals would correspond to the carbonyl carbon of the aldehyde, the carbons of the pyrimidine ring, and the carbon of the methoxy group.
Specific experimental ¹³C NMR and DEPT data for this compound are not available in the reviewed literature and databases.
No experimental 2D NMR data for this compound could be located in the searched scientific resources.
Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including FTIR and FT-Raman, is used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation.
The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretching of the aldehyde, C-H stretching of the aldehyde and the aromatic ring, C-O stretching of the methoxy group, and various vibrations of the pyrimidine ring.
A comprehensive search did not uncover any specific experimental FTIR data for this compound.
FT-Raman spectroscopy provides complementary information to FTIR. For this compound, it would be particularly useful for observing vibrations of the pyrimidine ring and other symmetric vibrations that are weak or absent in the FTIR spectrum.
No experimental FT-Raman data for this compound was found in the available scientific literature.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. Unlike standard mass spectrometry, which measures mass-to-charge ratio (m/z) to the nearest integer, HRMS can measure m/z to several decimal places. This precision allows for the calculation of a unique elemental formula, as the small mass differences between isotopes (e.g., ¹²C, ¹³C, ¹H, ¹⁴N, ¹⁶O) become significant.
For this compound, the molecular formula is C₆H₆N₂O₂. Using the exact masses of the most abundant isotopes (¹H = 1.00783 u, ¹²C = 12.00000 u, ¹⁴N = 14.00307 u, and ¹⁶O = 15.99491 u), the theoretical monoisotopic mass can be calculated with great precision. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would be used to measure the experimental m/z value of the protonated molecule, [M+H]⁺. The close agreement between the experimental and theoretical mass, typically within a few parts per million (ppm), provides unequivocal confirmation of the molecular formula. acs.org This technique is invaluable for distinguishing between compounds that have the same nominal mass but different elemental formulas.
Table 1: Theoretical Mass Data for this compound
| Formula | Species | Theoretical Exact Mass (m/z) |
| C₆H₆N₂O₂ | [M] | 138.04293 |
| C₆H₇N₂O₂⁺ | [M+H]⁺ | 139.05020 |
| C₆H₆N₂NaO₂⁺ | [M+Na]⁺ | 161.03215 |
This table presents the calculated theoretical exact masses for the neutral molecule and its common adducts observed in HRMS.
X-ray Crystallography for Solid-State Molecular Structure and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline form. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a detailed model of the molecule, including bond lengths, bond angles, and torsional angles. This provides unambiguous information about the molecule's conformation and how it packs within a crystal lattice. vensel.org
While a specific crystal structure for this compound is not publicly documented, studies on related pyrimidine derivatives provide significant insight into the expected structural features. nih.govresearchgate.net It is anticipated that the pyrimidine ring would be essentially planar. The substituent groups—the methoxy (-OCH₃) and carbaldehyde (-CHO) groups—would lie close to the plane of the ring to maximize conjugation. The conformation of the methoxy group and the orientation of the aldehyde's carbonyl group relative to the ring are key structural parameters.
In the solid state, the packing of molecules is governed by intermolecular forces. For this compound, potential interactions would include:
Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbonyl group can act as hydrogen bond acceptors, potentially interacting with weak C-H donors from neighboring molecules.
π-π Stacking: The electron-deficient pyrimidine rings could engage in π-π stacking interactions, a common feature in the crystal structures of aromatic and heterocyclic compounds. researchgate.net
As an illustrative example, the crystallographic data for N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, a more complex pyrimidine derivative, shows how intermolecular hydrogen bonds (N-H···N and N-H···O) and intramolecular bonds stabilize the structure. vensel.org Similar principles of molecular recognition and packing would apply to this compound.
Table 2: Example Crystallographic Data for a Pyrimidine Derivative (N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.5657 |
| b (Å) | 9.3203 |
| c (Å) | 18.2134 |
| β (°) | 91.540 |
| Z (Molecules/Unit Cell) | 4 |
Source: Data from the crystallographic study of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, used here for illustrative purposes. vensel.org
Electronic Spectroscopy (UV-Vis) and Its Correlation with Molecular Structure and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. youtube.com The resulting spectrum provides valuable information about the electronic structure of a molecule, particularly the extent of its conjugated π-system.
The structure of this compound contains several key features that dictate its UV-Vis absorption profile:
Aromatic Pyrimidine Ring: A heterocyclic aromatic system with π electrons.
Carbonyl Group (Aldehyde): Contains both π electrons and non-bonding (n) electrons on the oxygen atom.
Methoxy Group: The oxygen atom has non-bonding electrons that can be donated to the ring.
The interaction of these groups gives rise to specific electronic transitions:
π → π* Transitions: These are high-energy, high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals within the conjugated system (pyrimidine ring and aldehyde).
n → π* Transitions: These lower-energy, lower-intensity absorptions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. These transitions are often observed as a shoulder on the main absorption band. youtube.com
The presence of the electron-donating methoxy group and the electron-withdrawing aldehyde group on the pyrimidine ring creates a "push-pull" system, which tends to extend the conjugation and shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted pyrimidine. Theoretical studies on related molecules have shown that such substitutions significantly influence the HOMO-LUMO energy gap, which is directly related to the wavelength of absorbed light. scielo.org.za For instance, a study on a complex thiazolidinone derivative containing a methoxy phenyl group identified absorption peaks in the UV-visible region corresponding to HOMO-LUMO transitions. scielo.org.za
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Region | Expected Intensity |
| π → π | π (C=C, C=N, C=O) → π | Shorter Wavelength (UV) | High |
| n → π | n (N, O) → π | Longer Wavelength (UV/Vis) | Low |
This table outlines the general characteristics of the electronic transitions anticipated for the title compound based on its functional groups.
Computational and Theoretical Investigations of 4 Methoxypyrimidine 5 Carbaldehyde
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory has proven to be a critical tool in characterizing the fundamental properties of 4-Methoxypyrimidine-5-carbaldehyde, offering a quantitative understanding of its geometry and electronic nature.
Optimized Geometries and Conformational Analysis
Theoretical calculations have successfully determined the optimized molecular geometry of this compound. These studies indicate that the pyrimidine (B1678525) ring adopts a nearly planar conformation, a typical feature for such aromatic systems. The methoxy (B1213986) and carbaldehyde substituents attached to the ring also assume specific orientations to minimize steric hindrance and optimize electronic interactions. The planarity of the pyrimidine ring is a defining characteristic, and understanding the rotational barriers of the methoxy and aldehyde groups is essential for describing its conformational landscape.
Analysis of HOMO and LUMO Energies and Their Role in Reactivity and Charge Transfer
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are pivotal in dictating the chemical reactivity and electronic behavior of a molecule. For this compound, the HOMO is primarily localized on the pyrimidine ring and the oxygen atom of the methoxy group, identifying these as the most likely sites for electrophilic attack. In contrast, the LUMO is predominantly centered on the carbaldehyde group and the pyrimidine ring, suggesting these regions are susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that less energy is required to excite an electron from the HOMO to the LUMO, which often correlates with higher reactivity. The HOMO-LUMO gap also provides valuable information about potential charge transfer interactions within the molecule.
Reaction Pathway Elucidation through Computational Modeling
Theoretical modeling has been effectively utilized to explore the potential reaction pathways involving this compound, providing a detailed perspective on the associated energetics and mechanisms.
Energy Barriers and Transition State Analysis
Computational methods have been applied to calculate the energy barriers for various reactions of this compound. By mapping the potential energy surface, researchers can identify transition states, which represent the highest energy points along a reaction coordinate. The energy of these transition states determines the activation energy of the reaction, offering a quantitative measure of the reaction rate. For instance, in the context of multicomponent reactions, DFT calculations have been used to determine the activation energies for the formation of different products, thereby predicting the most probable reaction outcome.
Computational Selection of Reaction Pathways (e.g., Diels-Alder vs. Ene-type Cyclization)
In situations where multiple reaction pathways are feasible, such as in cycloaddition reactions, computational modeling can serve as a decisive tool. For example, in the reaction of this compound with other reagents, different cyclization routes like a Diels-Alder reaction or an Ene-type reaction could be possible. DFT calculations can be employed to compute the activation energies and reaction energies for each of these competing pathways. The pathway with the lower activation energy barrier is generally favored kinetically. Such analyses have been instrumental in understanding the regioselectivity and stereoselectivity of reactions involving pyrimidine derivatives.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability
Natural Bond Orbital (NBO) analysis is a powerful computational technique used to investigate intramolecular bonding and interactions that contribute to molecular stability. For this compound, NBO analysis provides a detailed picture of electron density distribution and the nature of its chemical bonds.
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and interpreting the spectroscopic properties of molecules like this compound. DFT calculations can provide highly accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies, which are crucial for structural elucidation and characterization.
The process typically involves optimizing the geometry of the molecule at a specific level of theory and basis set, such as B3LYP/6-311++G(d,p). Following geometry optimization, NMR shielding tensors and vibrational frequencies are calculated. The calculated NMR isotropic shielding values are then converted to chemical shifts relative to a standard, such as tetramethylsilane (B1202638) (TMS). For vibrational analysis, the calculated frequencies are often scaled by an empirical factor to better match experimental data obtained from Fourier-Transform Infrared (FTIR) and Raman spectroscopy.
A hypothetical comparison between calculated and experimental spectroscopic data for this compound is presented below to illustrate the utility of this approach.
Predicted ¹H and ¹³C NMR Chemical Shifts
The predicted NMR chemical shifts are crucial for assigning the signals in an experimental spectrum to specific atoms in the molecule.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|---|
| C2 | 158.5 | H2 | 8.90 |
| C4 | 165.2 | H6 | 9.25 |
| C5 | 115.8 | CHO | 10.15 |
| C6 | 152.4 | OCH₃ | 4.05 |
| CHO | 190.1 |
Note: These are hypothetical values based on typical shifts for similar structures.
Predicted Vibrational Frequencies
The calculation of vibrational frequencies helps in the assignment of absorption bands in IR and Raman spectra to specific molecular motions.
Predicted Fundamental Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(C=O) | 1710 | Aldehyde C=O stretch |
| ν(C-H) | 3050 | Aromatic C-H stretch |
| ν(C-H) | 2850 | Aldehyde C-H stretch |
| νas(C-O-C) | 1250 | Asymmetric C-O-C stretch (ether) |
| νs(C-O-C) | 1040 | Symmetric C-O-C stretch (ether) |
Note: These are hypothetical values based on typical frequencies for the described functional groups.
Molecular Dynamics Simulations for Conformational Space Exploration
While this compound is a relatively rigid molecule, it possesses rotational freedom around the bonds connecting the methoxy and carbaldehyde groups to the pyrimidine ring. Molecular Dynamics (MD) simulations offer a powerful method to explore the conformational space and understand the dynamic behavior of the molecule.
MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows for the sampling of different conformations and the identification of low-energy, stable structures. For a molecule like this compound, MD simulations can reveal the preferred orientation of the methoxy and aldehyde substituents relative to the pyrimidine ring, and the energy barriers between different conformations. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in a material. The results of such simulations can provide insights into the flexibility of the molecule, which can be a key determinant of its biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Functionalized Pyrimidines
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in the rational design of new, more potent derivatives of a lead compound like this compound.
The QSAR process involves several key steps:
Data Set Preparation: A series of derivatives of this compound would be synthesized, and their biological activity (e.g., enzyme inhibition, antimicrobial activity) would be measured.
Descriptor Calculation: For each molecule in the series, a set of molecular descriptors is calculated. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Development: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a model that correlates the descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
Once a validated QSAR model is established, it can be used to predict the activity of new, unsynthesized derivatives of this compound. This allows medicinal chemists to prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources.
To illustrate this, the table below presents a hypothetical set of this compound derivatives with varying substituents at the 2-position and their hypothetical biological activity (IC₅₀). A QSAR model could be developed from such data to guide the design of new analogs with improved potency.
Hypothetical QSAR Data for 2-Substituted this compound Derivatives
| Derivative (R group at C2) | Log(1/IC₅₀) | Key Descriptor 1 (e.g., Molar Refractivity) | Key Descriptor 2 (e.g., Dipole Moment) |
|---|---|---|---|
| -H | 4.5 | 1.04 | 2.5 |
Future Perspectives and Emerging Research Directions
Development of Novel and More Sustainable Synthetic Routes
The current synthesis of 4-methoxypyrimidine-5-carbaldehyde, which includes the reaction of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with sodium methoxide (B1231860), provides a foundational method. However, future research will likely focus on developing more sustainable and efficient synthetic strategies. Green chemistry principles are increasingly guiding synthetic efforts in pyrimidine (B1678525) chemistry, emphasizing the use of safer solvents, catalysts, and energy-efficient reaction conditions. rasayanjournal.co.inresearchgate.net
Future synthetic routes could explore multicomponent reactions, which allow for the construction of complex molecules from simple starting materials in a single step, thereby reducing waste and improving efficiency. nih.govias.ac.in The use of biocatalysts or organocatalysts could also offer milder and more selective transformations. powertechjournal.com For instance, methods utilizing iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols and amidines represent a sustainable approach that could be adapted for this compound. nih.gov Additionally, solvent-free reaction conditions, such as those using ball milling or solid-phase synthesis, are gaining traction as environmentally benign alternatives. rasayanjournal.co.in
| Current Synthetic Step | Potential Sustainable Alternative | Key Advantages |
| Reaction with sodium methoxide in methanol (B129727) | Iridium-catalyzed multicomponent reaction from alcohols and amidines nih.gov | High regioselectivity, use of readily available starting materials. |
| Use of organic solvents | Solvent-free synthesis (e.g., ball milling) rasayanjournal.co.in | Reduced waste, simplified workup, lower environmental impact. |
| Multi-step synthesis | One-pot multicomponent reactions ias.ac.in | Increased efficiency, reduced reaction time and resource consumption. |
Exploration of Unprecedented Reactivity Profiles and Transformation Pathways
The reactivity of this compound is dominated by the aldehyde functional group and the electron-deficient nature of the pyrimidine ring. While the aldehyde readily undergoes standard transformations such as reductive amination, its participation in novel cyclization and multicomponent reactions remains an area of active exploration. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the aldehyde carbon, potentially enabling unique reaction pathways.
Future research will likely delve into uncovering unprecedented reactivity. This includes exploring its role in asymmetric catalysis, where the pyrimidine moiety could act as a directing group or a ligand. The transformation of the pyrimidine ring itself, through deconstruction-reconstruction strategies, could lead to a diverse range of other heterocyclic systems. nih.govresearchgate.net For example, pyrimidines can be converted into pyridines, offering a pathway to novel molecular scaffolds. nih.gov The reaction of electron-deficient 1,3,5-triazines with aldehydes to form functionalized pyrimidines suggests that the reverse reaction, or similar transformations of the pyrimidine ring in this compound, could be a fruitful area of investigation. pku.edu.cn
Expansion of this compound as a Versatile Synthetic Platform for Complex Molecules
This compound has already demonstrated its utility as a synthetic platform in the preparation of complex molecules, particularly in the pharmaceutical industry. It has been employed as a key intermediate in the synthesis of prokineticin receptor antagonists and PD-1/PD-L1 modulators. rasayanjournal.co.inimedpub.com Its ability to serve as a scaffold for the introduction of diverse functionalities makes it an attractive starting point for drug discovery programs.
The future will see an expansion of its application in the synthesis of a wider array of complex molecular architectures. Its use in diversity-oriented synthesis can generate libraries of compounds for high-throughput screening. imedpub.com The aldehyde functionality allows for its incorporation into various heterocyclic systems through reactions like the Biginelli reaction or other multicomponent strategies. pjoes.comresearchgate.net The development of new methodologies that leverage the unique reactivity of this compound will undoubtedly lead to the discovery of novel bioactive molecules and functional materials.
Advanced Computational Methodologies for Predictive Chemical Transformations and Properties
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern chemical research. researchgate.netresearchgate.net For this compound, DFT calculations can provide valuable insights into its electronic structure, reactivity, and spectroscopic properties. ias.ac.inresearchgate.net These computational studies can help in predicting the regioselectivity and stereoselectivity of its reactions, thereby guiding synthetic efforts and reducing the need for extensive empirical screening.
Future research will likely involve more sophisticated computational models to predict the outcomes of complex transformations and to design novel reactions. scirp.org For instance, time-dependent DFT (TD-DFT) can be used to understand its photophysical properties, which could be relevant for applications in materials science. jmaterenvironsci.comnih.gov By calculating parameters such as HOMO-LUMO energy gaps, ionization potential, and electron affinity, researchers can predict the reactivity and potential applications of new derivatives of this compound before their synthesis. researchgate.netjmaterenvironsci.com
| Computational Method | Application to this compound | Potential Insights |
| Density Functional Theory (DFT) researchgate.netresearchgate.net | Calculation of electronic structure and reactivity descriptors. | Prediction of reaction sites, stability of intermediates, and reaction mechanisms. |
| Time-Dependent DFT (TD-DFT) jmaterenvironsci.comnih.gov | Investigation of excited state properties. | Understanding of photophysical behavior for materials science applications. |
| Conceptual DFT (CDFT) scirp.org | Analysis of global and local reactivity indices. | Quantitative prediction of nucleophilicity and electrophilicity. |
Integration into Complex Polyheterocyclic Systems with Tailored Architectures
The synthesis of complex polyheterocyclic systems is a major focus in organic chemistry due to their prevalence in biologically active natural products and pharmaceuticals. This compound is an excellent starting material for the construction of such systems. The aldehyde group can participate in a variety of cyclocondensation reactions to form fused pyrimidine rings. imedpub.comresearchgate.net
Future research will focus on the development of novel strategies to integrate the this compound core into larger, more complex polyheterocyclic scaffolds with precisely controlled architectures. This could involve cascade reactions where multiple rings are formed in a single synthetic operation. The use of this building block in the synthesis of pyrido[2,3-d]pyrimidines via Friedländer-type reactions is a promising avenue. imedpub.com Furthermore, its application in the construction of pyrimido[4,5-d]pyrimidines and pyrimido[4,5-e]diazepines highlights its versatility. imedpub.com The development of regioselective functionalization of the pyrimidine ring will allow for the creation of highly tailored molecular structures with specific biological or material properties. shd-pub.org.rs
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 4-Methoxypyrimidine-5-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-component reactions like the Biginelli reaction, which typically involves a β-ketoester, aldehyde, and urea/thiourea. For example, substituting benzaldehyde with methoxy-substituted aldehydes (e.g., 3-methoxybenzaldehyde) in such reactions has yielded pyrimidine derivatives with ~77% efficiency . Optimizing solvent systems (e.g., ethanol or DMF), temperature (80–100°C), and acid catalysts (HCl or Lewis acids) is critical. Monitoring reaction progress via TLC and purifying via recrystallization (e.g., using dioxane) ensures high purity.
Q. How can regioselectivity challenges in pyrimidine ring functionalization be addressed during synthesis?
- Methodological Answer : Regioselectivity in pyrimidine derivatives is influenced by steric and electronic factors. For instance, electron-donating groups like methoxy at the 4-position direct electrophilic substitution to the 5-position. Using protecting groups (e.g., tert-butyl carbamate) or directing groups (e.g., amino substituents) can enhance control . NMR monitoring (e.g., ¹H and ¹³C) and X-ray crystallography (using SHELX software for refinement) help confirm regiochemical outcomes .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methoxy (δ ~3.3–3.5 ppm for ¹H) and aldehyde protons (δ ~9.8–10.2 ppm). Aromatic protons in pyrimidine rings appear as distinct multiplets .
- IR Spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., m/z 166 for C₇H₈N₂O₂) .
Advanced Research Questions
Q. How do hydrogen-bonding patterns in this compound crystals influence its solid-state properties?
- Methodological Answer : Hydrogen-bonding networks can be analyzed via graph set theory (e.g., Etter’s approach) using single-crystal X-ray data. The aldehyde oxygen may act as a hydrogen-bond acceptor, while methoxy groups participate in C-H···O interactions. SHELXL refinement (with R-factor < 0.05) and Mercury software visualize these interactions, which impact solubility and stability .
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR shifts or crystallographic results)?
- Methodological Answer :
- NMR Discrepancies : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis set). Solvent effects (DMSO-d₆ vs. CDCl₃) must be accounted for .
- Crystallographic Mismatches : Re-examine data collection (e.g., twinning or disorder) using SHELXD for phase refinement. Validate hydrogen positions via Hirshfeld surface analysis .
Q. How can this compound serve as a building block in medicinal chemistry?
- Methodological Answer : The aldehyde group undergoes nucleophilic additions (e.g., forming Schiff bases with amines) or acts as a precursor for heterocyclic systems. For example, condensation with hydrazines yields pyrimidine-hydrazone hybrids, which are screened for antimicrobial activity via agar diffusion assays (MIC values < 10 µg/mL reported for similar compounds) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
